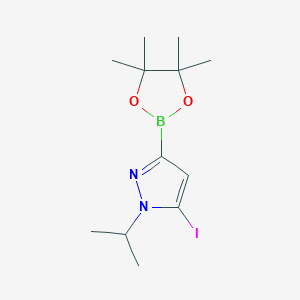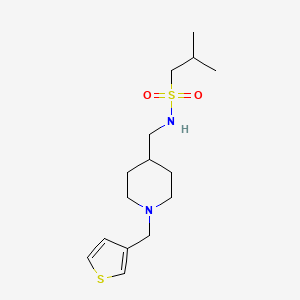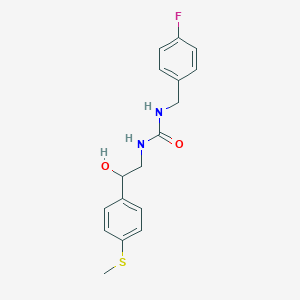
1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea, also known as LFM-A13, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea inhibits the activity of FAK by binding to its ATP-binding site, thereby preventing its phosphorylation and downstream signaling. FAK is a key regulator of cell migration and invasion, and its overexpression is associated with tumor progression and metastasis. Inhibition of FAK activity by 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea has been shown to reduce the migration and invasion of cancer cells, as well as the formation of blood vessels that support tumor growth.
Biochemical and Physiological Effects:
In addition to its effects on FAK activity, 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea has been shown to affect other signaling pathways and cellular processes. It has been shown to reduce the activation of the transcription factor, NF-κB, which plays a key role in inflammation and immune responses. 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea has also been shown to reduce the expression of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix and promote tumor invasion and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea is its specificity for FAK inhibition, which allows for the study of FAK-dependent cellular processes in vitro and in vivo. However, the use of 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea in lab experiments is limited by its solubility and stability, which can affect its potency and efficacy. Additionally, the off-target effects of 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea on other signaling pathways and cellular processes may complicate the interpretation of experimental results.
Zukünftige Richtungen
For the study of 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea include the development of more potent and selective inhibitors of FAK, as well as the investigation of its therapeutic potential in other diseases, such as fibrosis and cardiovascular disease. The use of 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea in combination with other therapies, such as chemotherapy and immunotherapy, is also an area of interest. Additionally, the study of the downstream signaling pathways and cellular processes affected by FAK inhibition by 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea may provide new insights into the mechanisms of cancer progression and metastasis.
Synthesemethoden
The synthesis of 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea involves the reaction of 4-fluorobenzylamine with 4-methylthiophenylacetic acid, followed by the reaction of the resulting product with 2-amino-2-(4-methylthiophenyl)ethanol and finally, the reaction of the resulting product with urea. This process yields 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea as a white powder with a melting point of 184-186°C.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of the enzyme, focal adhesion kinase (FAK), which plays a key role in cell migration, survival, and invasion. Inhibition of FAK activity by 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea has been shown to reduce tumor growth and metastasis in preclinical models of cancer. Additionally, 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea has been shown to reduce inflammation and autoimmune responses in preclinical models of rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2S/c1-23-15-8-4-13(5-9-15)16(21)11-20-17(22)19-10-12-2-6-14(18)7-3-12/h2-9,16,21H,10-11H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMGVLYXCWKJRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)NCC2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

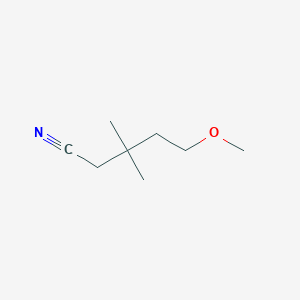
![3-(3-Chloro-4-methylphenyl)-6-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2863732.png)
![7-Hydrazinyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2863733.png)
![N-[(1-Pyridazin-3-ylpiperidin-4-yl)methyl]propan-2-amine;hydrobromide](/img/structure/B2863734.png)
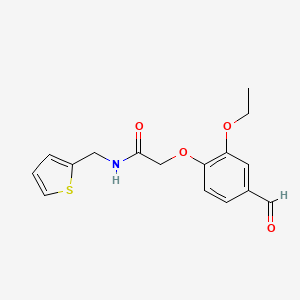
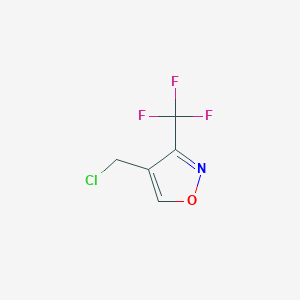
![6-Methoxy-N-[4-(4-methoxypiperidin-1-YL)phenyl]-1H-indole-2-carboxamide](/img/structure/B2863739.png)

![1-(4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(pyridin-2-yl)ethyl)piperidine-3-carboxamide](/img/structure/B2863743.png)
![2-(Trifluoromethyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;hydrochloride](/img/structure/B2863744.png)
![Methyl 3-[(2-bromophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2863745.png)
![2,2-diphenyl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2863750.png)
